REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]([O:14][CH:15]([F:17])[F:16])=[N:12][CH:13]=1)=[CH2:7])CCC.[Br:18]N1C(=O)CCC1=O>C1COCC1.O.O>[Br:18][CH2:5][C:6]([C:8]1[CH:13]=[N:12][C:11]([O:14][CH:15]([F:17])[F:16])=[CH:10][CH:9]=1)=[O:7] |f:2.3|
|
Name
|
5-(1-butoxyvinyl)-2-difluoromethoxypyridine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=C)C=1C=CC(=NC1)OC(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The yellow solution is stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated NaCl solution, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on silica gel (eluent: 20/80 EtOAc/heptane to 40/60 EtOAc/heptane over 15 minutes)
|
Duration
|
15 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C=NC(=CC1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |